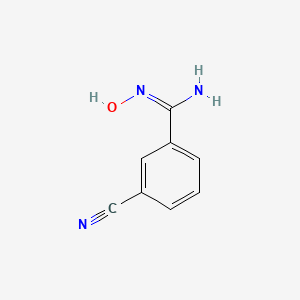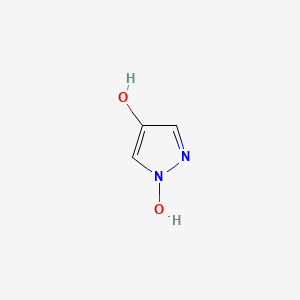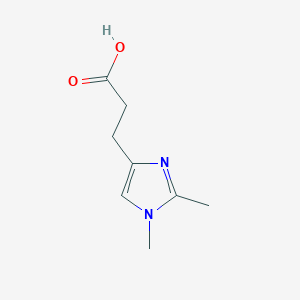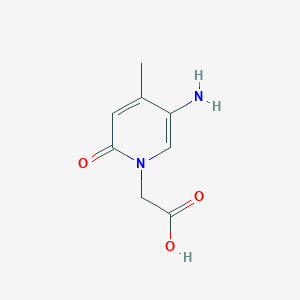
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is an organic compound with a unique structure that includes a pyridine ring substituted with an amino group, a methyl group, and an oxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide, yielding 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles . These intermediates can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like primary amines. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the oxo group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 6-Amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles
- 2-(4-Isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methoxymethylnicotinic acid
- 4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoic acid
Uniqueness
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-2-7(11)10(3-6(5)9)4-8(12)13/h2-3H,4,9H2,1H3,(H,12,13) |
InChIキー |
WGUQSHKUPGOWAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C=C1N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




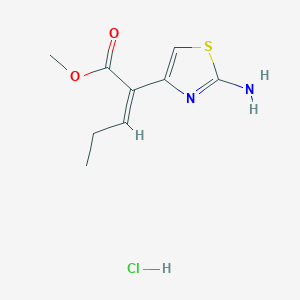
![N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B13077954.png)
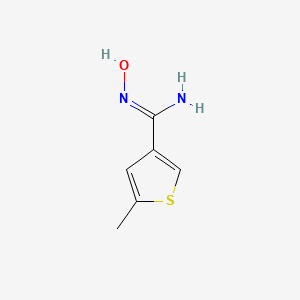
![2-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13077976.png)


